
N-(N-Formyl-L-methionyl)-L-phenylalanine
Übersicht
Beschreibung
N-(N-Formyl-L-methionyl)-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-(N-Formyl-L-methionyl)-L-phenylalanine, also known as FOR-MET-PHE-OH, is the protein synthesis machinery of bacteria, mitochondria, and chloroplasts . It specifically interacts with the 30S ribosome-mRNA complex and the tRNA fMet .
Mode of Action
FOR-MET-PHE-OH is a derivative of the amino acid methionine, where a formyl group has been added to the amino group . It is used for the initiation of protein synthesis from bacterial and organellar genes . The 30S ribosome-mRNA complex specifically recruits tRNAs with a formylated amino acid – tRNA fMet attached to FOR-MET-PHE-OH . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .
Biochemical Pathways
FOR-MET-PHE-OH plays a crucial part in the protein synthesis of bacteria, mitochondria, and chloroplasts . The formyl group is added to methionine after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .
Result of Action
The result of FOR-MET-PHE-OH’s action is the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts . Proteins in these organisms start with a FOR-MET-PHE-OH residue instead of a methionine . In the human body, FOR-MET-PHE-OH is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .
Action Environment
The action of FOR-MET-PHE-OH is influenced by the cellular environment. For instance, the presence of specific tRNAs and ribosomal complexes is necessary for its role in protein synthesis . Additionally, the pH and temperature of the environment could affect the stability and efficacy of FOR-MET-PHE-OH.
Biochemische Analyse
Biochemical Properties
N-(N-Formyl-L-methionyl)-L-phenylalanine is known to participate in several biochemical reactions. It interacts with enzymes such as formyl peptide receptors, which are G-protein-coupled receptors found on the surface of phagocytic cells. These receptors recognize N-formyl peptides and initiate a cascade of intracellular signaling events. The interaction between this compound and formyl peptide receptors leads to the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound can bind to ribosomal subunits, influencing protein synthesis by modulating the translation process .
Cellular Effects
This compound exerts various effects on different cell types. In immune cells, such as neutrophils and macrophages, it acts as a chemoattractant, guiding these cells to sites of infection or inflammation. This compound enhances the phagocytic activity of these cells, promoting the clearance of pathogens and cellular debris . Furthermore, N-(N-Formyl-L-meth
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJQFGSAAGNSI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944615 | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22008-60-2 | |
| Record name | N-Formylmethionylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of reducing methionine sulfoxide in peptide synthesis?
A1: Methionine sulfoxide can form during peptide synthesis, which can impact the structure and function of the final peptide product. [] The reduction of methionine sulfoxide back to methionine helps to ensure the synthesis of the desired peptide with the correct sequence and structure. []
Q2: How does 2-mercaptopyridine facilitate the reduction of methionine sulfoxide in liquid hydrogen fluoride?
A2: While the exact mechanism is not fully detailed in the abstract, 2-mercaptopyridine likely acts as a reducing agent in the presence of liquid hydrogen fluoride. [] It donates electrons to methionine sulfoxide, facilitating the conversion back to methionine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


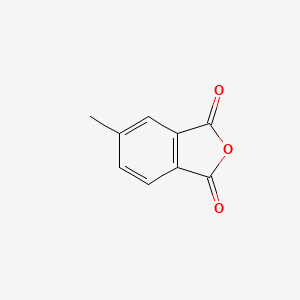
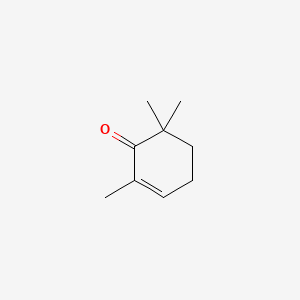
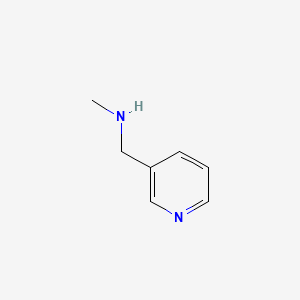

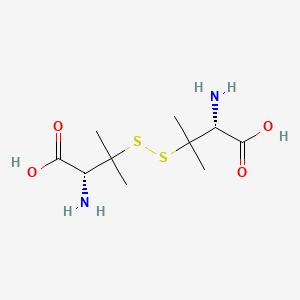
![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)
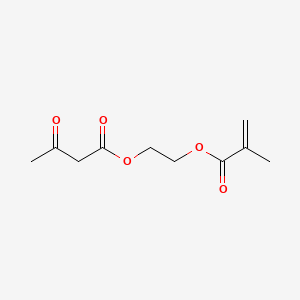
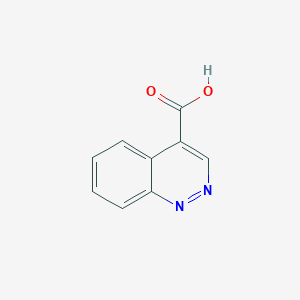


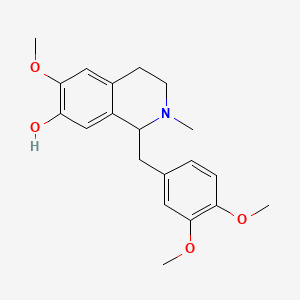
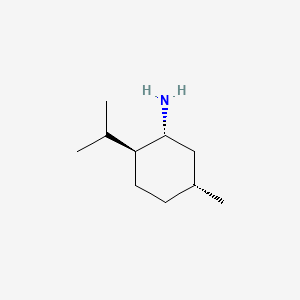
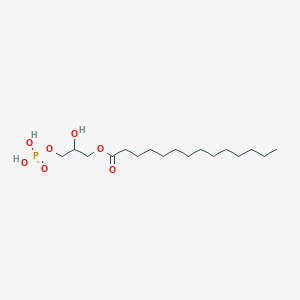
![2-[[2,5-dichloro-4-[2,5-dichloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1346950.png)
